molecular formula C12H10BFO3 B2847394 3-(3-Fluorophenoxy)phenylboronic acid CAS No. 2377611-79-3

3-(3-Fluorophenoxy)phenylboronic acid

Cat. No.: B2847394
CAS No.: 2377611-79-3
M. Wt: 232.02
InChI Key: NCFWKTGQSRNYTG-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)phenylboronic acid (CAS 2377611-79-3) is a fluorinated arylboronic acid derivative of significant value in chemical synthesis and materials research. As a member of the arylboronic acid family, its primary application is as a key building block in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials . The incorporation of the fluorine atom and ether linkage on the phenyl ring modifies the compound's electronic properties, which can influence its reactivity and the acidity of the boronic acid group, making it a subject of physicochemical studies . Fluorinated phenylboronic acids like this one are also investigated for their potential in biomedical applications. Research indicates that such compounds can be functionalized for use in glucose-sensing systems, which are foundational for developing glucose-responsive drug delivery platforms, such as insulin carriers . Furthermore, studies on structurally similar (trifluoromethoxy)phenylboronic acids have explored their antimicrobial potency and interactions with bacterial enzymes, suggesting potential as a scaffold in antibacterial agent research . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWKTGQSRNYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC(=CC=C2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Computational and Theoretical Investigations of 3 3 Fluorophenoxy Phenylboronic Acid

Quantum Chemical Frameworks for Molecular Studies

Quantum chemistry offers a powerful lens through which the behavior of molecules can be predicted and understood at the atomic level. For a molecule like 3-(3-Fluorophenoxy)phenylboronic acid, two primary classes of methods are particularly valuable: Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its effective balance of accuracy and computational cost. nih.govnih.gov It is extensively used to determine the ground-state electronic structure and to optimize the molecular geometry of phenylboronic acid derivatives. tandfonline.comnih.gov For this compound, DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.govresearchgate.net

The process of geometry optimization involves finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. This allows for the precise calculation of bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. tandfonline.com DFT is also the foundation for calculating other properties, including vibrational frequencies (IR and Raman spectra), electronic properties, and reaction pathways. researchgate.netresearchgate.net

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" calculations, while often more computationally demanding than DFT, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous approach to calculating molecular energies and predicting spectroscopic data. nih.gov

For this compound, ab initio methods are particularly useful for refining the energetics of different conformers and for accurately predicting vibrational spectra. nih.gov For instance, the MP2/aug-cc-pVDZ level of theory has been successfully used to optimize the geometries and determine the relative energies of various substituted phenylboronic acids. nih.gov These high-level calculations are crucial for obtaining precise predictions of properties that are sensitive to electron correlation effects, providing a deeper understanding of the molecule's quantum mechanical nature.

Conformational Landscape and Rotational Barriers of the Phenylboronic Acid Moiety

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. The most significant of these involve the orientation of the hydroxyl groups on the boronic acid moiety and the rotation around the C-B bond.

Computational studies on phenylboronic acids reveal that the two hydroxyl groups of the B(OH)₂ moiety can rotate, leading to four main planar conformers: syn-syn, syn-anti, anti-syn, and anti-anti. mdpi.comlongdom.org The relative energies of these conformers determine their population at a given temperature. DFT calculations can map the potential energy surface (PES) by systematically rotating the relevant dihedral angles, identifying the minimum energy conformers and the transition states that separate them. longdom.org For many substituted phenylboronic acids, the boronic acid group tends to be coplanar with the phenyl ring to maximize stability. nih.gov

The energy required to rotate specific parts of a molecule, known as the rotational barrier, is a key parameter that governs its dynamic behavior. For arylboronic acids, the barrier to rotation around the C-B bond is of particular interest. Theoretical calculations for similar compounds, like (trifluoromethoxy)phenylboronic acids, have shown this barrier to be around 16-17 kJ·mol⁻¹ (approximately 3.8-4.0 kcal·mol⁻¹). nih.gov A similar barrier would be expected for this compound, indicating relatively free rotation at room temperature. The barrier for rotation around the ether linkage (C-O-C) can also be computed to provide a complete picture of the molecule's flexibility.

Table 1: Calculated Relative Energies and Rotational Barriers for Conformers of a Substituted Phenylboronic Acid (Representative Data)
ParameterValue (kcal·mol⁻¹)Description
E(syn-anti) - E(anti-anti)0.5 - 1.0Relative energy of the syn-anti conformer compared to the most stable anti-anti conformer.
E(syn-syn) - E(anti-anti)2.0 - 3.0Relative energy of the least stable syn-syn conformer.
Rotational Barrier (C-B bond)3.5 - 6.0Energy required to rotate the boronic acid group 90° relative to the phenyl ring. nih.govbas.bg

Analysis of Electronic Properties and Molecular Orbitals

The electronic characteristics of this compound dictate its chemical reactivity, stability, and optical properties. Computational methods provide essential tools for analyzing these features, primarily through the examination of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. nih.govyoutube.com For phenylboronic acid derivatives, this gap can be readily calculated using DFT. researchgate.net The presence of the electronegative fluorine atom and the phenoxy group influences the electron distribution and thus the energies of the frontier orbitals. For instance, studies on 3-cyanophenylboronic acid calculated a HOMO-LUMO gap of 5.66 eV, providing a reference point for what might be expected for this compound. longdom.org

Table 2: Representative Frontier Molecular Orbital Energies Calculated via DFT
Orbital/ParameterEnergy (eV)
HOMO-7.0 to -6.5
LUMO-1.5 to -1.0
HOMO-LUMO Gap (ΔE)5.0 to 5.8

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. tandfonline.com

For this compound, an MEP analysis would reveal a strong negative potential around the highly electronegative oxygen atoms of the hydroxyl groups and the fluorine atom. These regions represent sites of high electron density and are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential, identifying them as acidic protons and potential hydrogen bond donors. Understanding this charge landscape is crucial for predicting intermolecular interactions, such as the dimerization through hydrogen bonds that is characteristic of boronic acids in the solid state. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and quantify intramolecular interactions by considering the molecule as a Lewis structure. chemrxiv.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and bonds. This localization allows for a detailed investigation of donor-acceptor interactions, also known as hyperconjugation, which contribute to molecular stability.

In the context of this compound, an NBO analysis would elucidate several key intramolecular electronic interactions. The primary interactions of interest involve the donation of electron density from filled "donor" orbitals to empty "acceptor" orbitals. For this specific molecule, significant donor orbitals would include the lone pairs (LP) of the phenoxy oxygen and the fluorine atom. The primary acceptor orbitals would be the antibonding orbitals (σ* or π*) within the phenyl rings and, most importantly, the empty p-orbital of the sp²-hybridized boron atom.

The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix within the NBO basis. This analysis calculates the stabilization energy, E(2), which is proportional to the orbital overlap and inversely proportional to the energy difference between the donor and acceptor orbitals. A higher E(2) value indicates a stronger interaction.

For this compound, the key hyperconjugative interactions expected to be identified by NBO analysis would include:

LP (O) → π(C-C):* Donation from the phenoxy oxygen lone pairs into the antibonding π* orbitals of the attached phenyl ring, indicating resonance stabilization.

LP (F) → π(C-C):* Donation from the fluorine lone pairs into the antibonding π* orbitals of its phenyl ring.

π(C-C) → p(B): Donation from the π-system of the phenyl ring attached to the boronic acid group into the vacant p-orbital of the boron atom. This interaction is characteristic of arylboronic acids and contributes to the stability of the C-B bond.

Computational studies on analogous substituted phenylboronic acids, such as (trifluoromethoxy)phenylboronic acids, have demonstrated the utility of NBO analysis in quantifying these effects. nih.gov For instance, the analysis shows significant stabilization energies from the interaction between oxygen-centered lone pairs and antibonding orbitals within the molecule. nih.gov An illustrative table of expected NBO analysis results for this compound is presented below, based on findings for similar aromatic systems.

Donor NBOAcceptor NBOE(2) (kcal/mol)aInteraction Type
LP (Ophenoxy)π* (Caromatic-Caromatic)15-25Oxygen lone pair delocalization
LP (F)π* (Caromatic-Caromatic)2-5Fluorine lone pair delocalization
π (Caromatic-Caromatic)p (B)3-6π-conjugation with Boron p-orbital
σ (Caromatic-H)σ* (Caromatic-Caromatic)~5Sigma bond hyperconjugation

aNote: These values are illustrative and represent typical ranges for such interactions in related substituted phenylboronic acids. Specific computational analysis for this compound is required for precise values.

Theoretical Elucidation of Lewis Acidity and Boron Coordination Properties

Boronic acids, including this compound, are primarily understood as Lewis acids rather than Brønsted acids. mdpi.comnih.gov Their acidity arises from the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital. In aqueous solution, the boron atom acts as a Lewis acid by accepting a hydroxide (B78521) ion (OH⁻) from water, undergoing rehybridization to form a more stable, anionic sp³-hybridized tetrahedral boronate species. nih.govnih.gov This process releases a proton (H⁺) into the solution, allowing for the determination of a pKa value.

The Lewis acidity of a phenylboronic acid is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) attached to the phenyl ring increase Lewis acidity (lowering the pKa) by stabilizing the resulting negative charge on the boronate complex. Conversely, electron-donating groups (EDGs) decrease Lewis acidity (raising the pKa). nih.gov

In this compound, the substituent is a 3-fluorophenoxy group attached at the meta position of the phenylboronic acid ring. The electronic effect of this group is a combination of the inductive and resonance effects of both the ether oxygen and the fluorine atom. The fluorine atom is strongly electron-withdrawing via the inductive effect. The phenoxy group as a whole is electron-withdrawing inductively but can be electron-donating via resonance. The meta-positioning of this entire substituent primarily emphasizes its inductive effect on the boron center, suggesting an increase in Lewis acidity compared to unsubstituted phenylboronic acid.

Theoretical calculations are essential for quantifying these effects. Common computational approaches to evaluate Lewis acidity include calculating the fluoride (B91410) ion affinity (FIA) or ammonia (B1221849) affinity (AA). nih.gov These methods compute the energy change associated with the coordination of a simple Lewis base (F⁻ or NH₃) to the boron center, providing a direct measure of its electron-accepting ability. Computational studies on various phenylboronic acid derivatives show a good correlation between these calculated affinities and experimentally determined Lewis acidity. nih.gov

The coordination properties of the boron atom are central to its function. In its neutral state, the B(OH)₂ group is trigonal planar. nih.gov Upon binding with a Lewis base like hydroxide, it transitions to a tetrahedral geometry. This structural change is critical for its ability to reversibly bind with diols, a key feature in the design of sensors and therapeutics. nih.gov

CompoundSubstituent PositionExpected Electronic EffectPredicted Relative Lewis Acidity
Phenylboronic acid-ReferenceBaseline
3-Fluorophenylboronic acidmetaInductive (Withdrawing)Higher than Phenylboronic acid
3-Methoxyphenylboronic acidmetaInductive (Withdrawing)Higher than Phenylboronic acid
This compoundmetaInductive (Strongly Withdrawing)Higher than 3-Fluoro or 3-Methoxy derivatives

Computational Modeling of Intramolecular Hydrogen Bonding in Substituted Phenylboronic Acids

Computational modeling, particularly using Density Functional Theory (DFT), is a crucial tool for identifying and characterizing non-covalent interactions such as hydrogen bonds. nih.gov In substituted phenylboronic acids, intramolecular hydrogen bonds can play a significant role in determining the molecule's conformational preferences, stability, and reactivity. A classic example is the interaction between the boronic acid's hydroxyl proton and a nearby electronegative atom on a substituent. nih.gov

The formation of a stable intramolecular hydrogen bond typically requires the formation of a five- or six-membered ring, which provides a favorable geometry for the interaction. rsc.org For this reason, strong intramolecular hydrogen bonds in substituted phenylboronic acids are generally observed in ortho-substituted derivatives. For example, computational studies on 2-fluorophenylboronic acid have investigated the stabilizing OH···F intramolecular hydrogen bond. nih.gov

In the case of this compound, the substituent is located at the meta position relative to the boronic acid group. Due to this 1,3-substitution pattern, the distance and geometry between the boronic acid's OH groups and the phenoxy oxygen or the fluorine atom are unfavorable for the formation of a strong, direct intramolecular hydrogen bond. The atoms are simply too far apart to form a stable low-energy ring structure.

Therefore, computational modeling would not be expected to find a significant intramolecular hydrogen bond in the lowest energy conformer of this molecule. However, a full computational analysis would still be performed to confirm this. Such a study would involve:

Conformational Search: Identifying all low-energy rotational isomers (conformers) of the molecule. mdpi.com

Geometry Optimization: Calculating the most stable geometry for each conformer using a suitable DFT functional and basis set.

Vibrational Frequency Analysis: Confirming that the optimized structures are true energy minima (no imaginary frequencies).

Bonding Analysis: Using methods like Quantum Theory of Atoms in Molecules (QTAIM) to search for bond critical points (BCPs) between a hydroxyl hydrogen and another electronegative atom. The presence of such a BCP is an indicator of a hydrogen bond. nih.gov

While a strong intramolecular OH···O or OH···F bond is unlikely, computational models could explore the possibility of weaker interactions, such as C-H···O or C-H···F hydrogen bonds involving aromatic protons, which can also influence crystal packing and solid-state structure. nih.gov Furthermore, these models are essential for studying the intermolecular hydrogen bonding that governs how molecules of this compound interact with each other in the solid state, typically forming hydrogen-bonded dimers. researchgate.net

Spectroscopic Characterization Techniques for 3 3 Fluorophenoxy Phenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical tool that provides comprehensive insight into the carbon-hydrogen framework of a molecule. For 3-(3-Fluorophenoxy)phenylboronic acid, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment. While specific experimental data for this exact compound is not widely available in the cited literature, the expected spectral characteristics can be detailed based on the analysis of structurally similar compounds.

The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region, typically between δ 6.5 and 8.0 ppm. The spectrum would arise from the eight distinct protons on the two phenyl rings.

Boronic acid-substituted ring: The protons on the phenyl ring bearing the boronic acid group would exhibit chemical shifts influenced by the electron-withdrawing nature of the B(OH)₂ group and the electron-donating ether linkage.

Fluorine-substituted ring: The protons on the 3-fluorophenoxy ring would show splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

B(OH)₂ Protons: The two hydroxyl protons of the boronic acid group would typically appear as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature. This signal would disappear upon the addition of D₂O due to hydrogen-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity
Aromatic C-H 6.5 - 8.0 Multiplets (m)

Note: Predicted values are based on general chemical shift theory and data for analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected for the aromatic carbons, in addition to the carbon atom bonded to the boron, which is often broadened and sometimes unobserved due to the quadrupolar relaxation of the boron nucleus.

Aromatic Carbons: The signals for the twelve aromatic carbons would appear in the range of δ 110-165 ppm.

C-B Bond: The carbon atom directly attached to the boron atom (C-B) is expected to have a chemical shift around δ 130-140 ppm, though it may be difficult to observe.

C-F Bond: The carbon atom bonded to fluorine will show a large coupling constant (¹JC-F), resulting in a doublet. Carbons at the ortho and meta positions to the fluorine will also exhibit smaller C-F couplings.

C-O Bonds: The carbons involved in the ether linkage (C-O) will be shifted downfield, typically appearing in the δ 155-165 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
Aromatic C-H 110 - 135
Aromatic C-B 130 - 140 (often broad)
Aromatic C-F 160 - 165 (doublet, large ¹JC-F)

Note: Predicted values are based on general chemical shift theory and data for analogous structures.

¹¹B NMR spectroscopy is specifically used to probe the environment of the boron atom. Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity. For arylboronic acids like this compound, the boron atom is in a trigonal planar (sp²) hybridization state.

The ¹¹B NMR spectrum is expected to show a single, relatively broad signal. The chemical shift for tricoordinate arylboronic acids typically falls within the range of δ +27 to +33 ppm, with boric acid trimethylester or BF₃·OEt₂ used as a reference. This chemical shift confirms the presence of the boronic acid functional group and its trigonal planar geometry. The formation of boronate esters or complexes with diols would result in a significant upfield shift to approximately δ +5 to +15 ppm, indicating a change to a tetrahedral (sp³) boron center. nih.govnsf.govresearchgate.net

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

Boron Environment Predicted Chemical Shift (δ) ppm

Note: Predicted values are based on typical ranges for arylboronic acids. nih.govsdsu.edu

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. Since ¹⁹F has a nuclear spin of I = 1/2 and 100% natural abundance, sharp signals with a wide chemical shift range are typically observed, making it an excellent probe for structural analysis.

For this compound, the ¹⁹F NMR spectrum would display a single signal corresponding to the fluorine atom on the phenoxy ring. The chemical shift of this fluorine is influenced by its position on the aromatic ring and the electronic effects of the substituents. For a fluorine atom in a meta position on a phenyl ether system, the chemical shift is expected to be in the range of approximately δ -110 to -120 ppm (relative to CFCl₃). The signal may appear as a triplet or a doublet of doublets due to coupling with the ortho and para protons on the same ring. rsc.org

Table 4: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Environment Predicted Chemical Shift (δ) ppm

Note: Predicted values are based on typical ranges for fluoroaromatic compounds.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key structural features.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl (-OH) groups of the boronic acid moiety. The broadness is due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aromatic C=C Stretching: Medium to strong intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

B-O Stretching: A very strong and characteristic absorption band for the asymmetric B-O stretching vibration is expected between 1310 and 1380 cm⁻¹.

C-O Stretching: The asymmetric stretching of the aryl ether (Ar-O-Ar) linkage typically gives rise to a strong band in the 1200-1280 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the 1100-1250 cm⁻¹ range.

O-B-O Bending: Out-of-plane bending vibrations for the O-B-O group may be observed at lower frequencies, often around 650-700 cm⁻¹. nist.govresearchgate.net

Table 5: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Boronic Acid (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Aromatic Ring C-H Stretch 3030 - 3100 Medium, Sharp
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong
Boronic Acid (B-O) B-O Stretch 1310 - 1380 Strong
Aryl Ether (C-O) C-O Stretch 1200 - 1280 Strong
Fluoroaromatic (C-F) C-F Stretch 1100 - 1250 Strong

Note: Predicted values are based on characteristic infrared group frequencies. nist.govresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

While the experimental FT-Raman spectrum for this compound is not readily found in the reviewed literature, its features can be predicted based on studies of similar compounds like 3-fluorophenylboronic acid and 3-bromophenylboronic acid. nih.govresearchgate.net The spectrum is typically recorded over a range of 3500–10 cm⁻¹. nih.gov

Key vibrational modes expected for this compound would include:

O-H Stretching: The stretching vibrations of the hydroxyl groups in the B(OH)₂ moiety.

C-H Stretching: Aromatic C-H stretching modes, typically appearing above 3000 cm⁻¹.

C-C Stretching: Vibrations within the two phenyl rings, which give rise to several strong bands in the 1600-1400 cm⁻¹ region. The ether linkage (C-O-C) would also influence modes in the fingerprint region.

B-O Stretching: The symmetric and asymmetric stretching of the boron-oxygen bonds are fundamental to identifying the boronic acid group.

C-F Stretching: A characteristic band corresponding to the carbon-fluorine bond vibration.

Ring Breathing Modes: Collective vibrations of the phenyl rings that are sensitive to substitution.

For the analog 3-fluorophenylboronic acid, detailed vibrational assignments have been performed, providing a reliable reference for interpreting the spectrum of the title compound. nih.gov

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

To achieve a precise assignment of the observed vibrational bands in FT-Raman and FT-IR spectra, researchers often correlate experimental data with theoretical calculations. nih.govresearchgate.net Density Functional Theory (DFT) is a commonly employed computational method for this purpose, often using basis sets such as 6-311++G(d,p). nih.govtandfonline.com

The process involves:

Geometry Optimization: A theoretical model of the molecule's geometry is optimized to find its most stable conformation (lowest energy state).

Frequency Calculation: The vibrational frequencies for this optimized geometry are then calculated.

Scaling: Theoretically calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are adjusted using a scaling factor to improve the agreement with experimental data. nih.gov

Potential Energy Distribution (PED) Analysis: PED analysis is used to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode, enabling a definitive assignment for each spectral band. nih.gov

Studies on compounds like 3-fluorophenylboronic acid and 3-bromophenylboronic acid have demonstrated excellent agreement between their scaled theoretical frequencies and experimental FT-IR and FT-Raman data. nih.govresearchgate.net This correlation allows for a confident assignment of complex vibrational spectra.

Below is a data table illustrating the correlation between experimental and scaled DFT (B3LYP/6-311++G(d,p)) calculated vibrational frequencies for the related compound 3-fluorophenylboronic acid , which serves as a model for the type of analysis applicable to this compound.

Vibrational Mode AssignmentExperimental FT-Raman (cm⁻¹) nih.govCalculated (Scaled) Wavenumber (cm⁻¹) nih.gov
O-H stretch-3676
C-H stretch30823083
C-C stretch (ring)15941594
B-O-H in-plane bend13951397
C-B stretch13111311
C-F stretch12561256
Ring breathing10031003
B(OH)₂ wagging686687

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound has not been identified in the searched literature, the solid-state structures of numerous phenylboronic acids are well-documented and share characteristic features. wiley-vch.denih.gov The most prominent structural motif is the formation of hydrogen-bonded dimers. wiley-vch.de In the crystal lattice, two boronic acid molecules typically associate through a pair of strong O-H···O hydrogen bonds between their respective hydroxyl groups. This interaction creates a stable, centrosymmetric dimeric unit.

The crystal structure of the parent compound, phenylboronic acid, reveals that these dimeric units are further linked into an extended network. wiley-vch.de The planarity between the phenyl ring and the boronic acid group (CBO₂) can vary, with twist angles being influenced by steric effects and crystal packing forces. wiley-vch.de For instance, in the crystal structure of phenylboronic acid, two independent molecules in the asymmetric unit exhibit C-B bond twists of 6.6° and 21.4°. wiley-vch.de

The table below summarizes typical crystallographic parameters for phenylboronic acid, which serves as a foundational model for understanding the crystal structure of its derivatives.

ParameterValue for Phenylboronic Acid wiley-vch.de
Crystal SystemOrthorhombic
Primary Intermolecular InteractionO-H···O Hydrogen Bonding (Dimer Formation)
C-B Bond Length (approx.)1.55 Å
B-O Bond Length (approx.)1.37 Å
O-B-O Angle (approx.)119°
C-B Twist AngleVariable (e.g., 6.6°, 21.4°)

Chemical Reactivity and Transformation Pathways of 3 3 Fluorophenoxy Phenylboronic Acid

Boronic Acid-Boroxine Equilibria and Dehydration Kinetics

A fundamental characteristic of boronic acids, including 3-(3-fluorophenoxy)phenylboronic acid, is their ability to undergo a reversible dehydration reaction to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). nih.gov This equilibrium involves three molecules of the boronic acid condensing to yield one molecule of the corresponding boroxine and three molecules of water. researchgate.net

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This process is dynamic and influenced by several factors, including solvent, temperature, and the electronic nature of the substituents on the aryl ring. nih.govresearchgate.net The dehydration can occur both in the solid state and in solution, meaning that commercial boronic acids often exist as a mixture of the acid and its boroxine anhydride. nih.govresearchgate.net Studies on analogous compounds, such as 3-(trifluoromethyl)phenylboronic acid, show that the acid readily dehydrates to form a significant amount of the corresponding boroxine. researchgate.net

The equilibrium position is highly dependent on the solvent. For instance, in solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the boronic acid form, while in less coordinating solvents like chloroform (B151607) (CDCl₃), the acid and boroxine can exist in comparable concentrations. researchgate.net The formation of boroxine is often an entropically favorable process, driven by the release of water molecules, and thus can be promoted by higher temperatures or the use of dehydrating agents. researchgate.netchemicalbook.com Mechanistic studies on photochemical reactions have also noted that photoexcited nitroarenes can promote the kinetic dehydration of phenylboronic acid, leading to the rapid formation of phenylboroxine. acs.org

FactorInfluence on EquilibriumTypical Conditions/Observations
SolventShifts the equilibrium. Coordinating solvents (e.g., THF) favor the boronic acid, while non-coordinating solvents (e.g., CDCl₃) favor the boroxine.Equilibrium constant for phenylboronic acid dehydration is significantly smaller in THF-d₈ than in CDCl₃. nih.govresearchgate.net
TemperatureHigher temperatures generally favor the formation of boroxine, as the reaction is often entropy-driven. researchgate.netDehydration is often achieved by thermal means, sometimes with azeotropic removal of water. chemicalbook.com
ConcentrationHigher concentrations of the boronic acid favor the formation of the trimeric boroxine.Follows Le Chatelier's principle for the 3:1 stoichiometric reaction.
SubstituentsElectron-donating groups on the phenyl ring have been observed to support the formation of boroxine. researchgate.netThe 3-fluorophenoxy group on the target molecule has both inductive and resonance effects that influence the electronic character of the boronic acid.

Formation and Reactivity of Acyloxyboron Intermediates in Catalytic Cycles

In many catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid must be activated to participate in the catalytic cycle. libretexts.org This activation is typically achieved by a base, leading to the formation of a tetracoordinate boronate species. acs.orgresearchgate.net When the base is the salt of a carboxylic acid, such as potassium acetate (B1210297) (KOAc), the resulting intermediate can be described as an acyloxyboron species.

These intermediates are crucial in the transmetalation step of the Suzuki-Miyaura reaction, where the organic group is transferred from the boron atom to the palladium center. researchgate.netnih.gov The formation of the boronate increases the nucleophilicity of the ipso-carbon atom attached to boron, facilitating its transfer. nih.gov

Similarly, in base-catalyzed halodeboronation reactions, an acyloxyboron intermediate (a boronate formed with a base like KOAc) is a key reactive species. acs.orgorganic-chemistry.org The formation of this tetracoordinate species makes the boronic acid susceptible to ipso-substitution by an electrophilic halogen source. acs.orgnih.gov Boronic acids have also been shown to act as catalysts themselves in direct amidation reactions, where they react with carboxylic acids to form reactive intermediates, which can further condense under dehydrating conditions to form "ate"-complexes that act as acylating agents. rsc.org

Reversible Covalent Interactions with Diol-Containing Substrates

A hallmark of boronic acid chemistry is the reversible formation of cyclic boronate esters with compounds containing 1,2- or 1,3-diol functionalities. researchgate.net This interaction is a covalent bonding process that is rapid and generally stable, yet reversible under specific conditions, making it highly valuable for the development of chemical sensors and separation systems. dcu.iemanchester.ac.uk

The reaction between this compound and a diol results in a five- or six-membered ring. The presence of electron-withdrawing fluorine substituents on the phenylboronic acid structure increases the Lewis acidity of the boron center, which is a crucial factor for its interaction with diols. nih.gov This binding process is pH-dependent. At physiological pH, boronic acids are largely in their neutral, trigonal form, but upon binding to a diol, the resulting boronate ester is a stronger Lewis acid, leading to a decrease in the pKa. dcu.ienih.gov

This reactivity is the foundation for molecular sensors for saccharides, which are rich in diol motifs. nih.govresearchgate.net The binding event can be transduced into a detectable signal, such as a change in fluorescence. dcu.ieacs.org Kinetic studies on model arylboronic acids have shown that these binding reactions are typically fast, reaching equilibrium within seconds. nih.gov

Diol TypeInteraction ProductKey Influencing FactorsPrimary Application
Acyclic 1,2- and 1,3-diolsFive- or six-membered cyclic boronate esterspH, solvent, steric hindrance, electronic properties of boronic acid. nih.govProtecting groups in synthesis, dynamic covalent chemistry. chemicalbook.com
Saccharides (e.g., glucose, fructose)Cyclic boronate esters with sugar moietiespH (optimal near physiological pH), sugar structure (fructose often binds more strongly than glucose). researchgate.netnih.govFluorescent sensors for glucose monitoring, separation and analysis of carbohydrates. nih.govwur.nl
Catechols (aromatic 1,2-diols)Highly stable five-membered cyclic boronate estersForms stronger complexes than aliphatic diols due to the electronic nature of the aromatic ring. manchester.ac.ukSensing of catecholamines, components of dynamic hydrogels. manchester.ac.uk
α-Hydroxycarboxylic acidsFive- or six-membered cyclic boronate esterspH-dependent equilibrium.Chiral recognition and sensing of biologically relevant acids. researchgate.net

Selective Functionalization via Halodeboronation and Other Electrophilic Reactions

The carbon-boron bond of this compound can be selectively cleaved and replaced with other functional groups. One of the most important transformations is halodeboronation, an ipso-substitution reaction where the boronic acid moiety is replaced by a halogen atom (F, Cl, Br, or I). chemicalbook.com This reaction is a valuable method for synthesizing aryl halides. acs.org

Mechanistic studies have shown that this transformation, often labeled as "Cu-catalyzed," is more accurately described as a general Lewis base-catalyzed process. acs.orgorganic-chemistry.orgnih.gov A base, such as potassium acetate, coordinates to the boron atom to form a more reactive boronate intermediate, which then undergoes substitution by an electrophilic halogen source like an N-halosuccinimide (NXS). acs.orgresearchgate.net

Ar-B(OH)₂ + Base ⇌ [Ar-B(OH)₂(Base)]⁻ [Ar-B(OH)₂(Base)]⁻ + "X⁺" → Ar-X + B(OH)₂(Base)

Reaction TypeReagentsKey Mechanistic Feature
IododeboronationN-Iodosuccinimide (NIS), KOAcBase-catalyzed formation of a boronate intermediate enhances reactivity toward the electrophilic iodine source. acs.orgresearchgate.net
BromodeboronationN-Bromosuccinimide (NBS), KOAcProceeds via a boronate-driven ipso-substitution pathway. researchgate.net
ChlorodeboronationN-Chlorosuccinimide (NCS), KOAcSimilar mechanism to bromo- and iododeboronation. researchgate.net

Beyond halodeboronation, the phenyl ring of this compound can undergo other electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the boronic acid group and the 3-fluorophenoxy group.

-B(OH)₂ group: The boronic acid group is a deactivating, meta-directing group due to the electron-withdrawing inductive effect of the boron atom. libretexts.org

-OAr group (Phenoxy): The phenoxy group is an activating, ortho, para-directing group due to the strong electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive withdrawal. youtube.comwou.edumakingmolecules.com

When both are present on the same ring, the powerful activating effect of the phenoxy group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while avoiding the positions meta to it. lumenlearning.com

Mechanistic Investigations of Key Transformation Reactions

Detailed mechanistic studies have provided significant insight into the primary transformation pathways of arylboronic acids.

Protodeboronation: This is a common side reaction in which the C–B bond is cleaved and replaced by a C–H bond. ed.ac.uk The mechanism is highly dependent on pH and the electronic nature of the aryl group. acs.orgnih.gov It can proceed through different pathways, including acid-promoted electrophilic substitution or base-mediated processes involving the formation of a boronate anion. researchgate.netpublish.csiro.au For electron-deficient arenes, protodeboronation can occur via a transient aryl anion-like pathway. acs.orgnih.gov

Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps: (1) Oxidative addition of an aryl halide to a Pd(0) complex, (2) Transmetalation, where the aryl group from the boronic acid (activated as a boronate by a base) is transferred to the palladium(II) center, and (3) Reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. libretexts.org Recent studies have identified and characterized key pre-transmetalation intermediates containing Pd-O-B linkages. nih.gov

Boronic Acid Catalysis: In reactions like dehydrative C-alkylation, electron-deficient arylboronic acids act as Lewis acid catalysts. bath.ac.uk They are proposed to activate alcohol substrates by forming a boronate ester, which enhances the leaving group ability of the hydroxyl group, facilitating the formation of a carbocationic intermediate that is then attacked by a nucleophile. nih.gov

Applications of 3 3 Fluorophenoxy Phenylboronic Acid in Advanced Organic Synthesis

Building Block Utility in Divergent and Convergent Synthesis Strategies

Organic building blocks are fundamental functionalized molecules that serve as the foundational components for constructing more complex molecular structures. hilarispublisher.com 3-(3-Fluorophenoxy)phenylboronic acid is an exemplary building block, lending itself to both divergent and convergent synthetic approaches, which are key strategies for improving the efficiency of chemical synthesis. wikipedia.orgresearchgate.net

In divergent synthesis , a central core molecule is used to generate a library of compounds through successive reactions with various building blocks. wikipedia.org This strategy allows for the rapid creation of a multitude of new compounds from a common intermediate. rsc.org The reactivity of the boronic acid group in this compound allows it to be readily incorporated into a core structure, after which the fluorophenoxy portion can be further modified, or the entire molecule can serve as a scaffold for subsequent reactions, leading to a diverse range of final products.

Conversely, convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then combined in the final steps. nih.gov This approach is often more efficient for the synthesis of complex molecules. This compound can be used to create a key fragment that is later coupled with other independently synthesized pieces to form the final, complex target molecule. nih.gov The ability to participate in reliable coupling reactions, such as the Suzuki-Miyaura coupling, makes it an ideal component for such strategies. nih.gov

The utility of boronic acids as building blocks is well-established, and their compatibility with a wide range of reaction conditions allows for their incorporation into various stages of a synthetic sequence. researchgate.netboronmolecular.com The presence of the fluorophenoxy group in this compound adds another layer of versatility, potentially influencing the electronic properties and biological activity of the resulting molecules.

Catalytic Roles in Organic Transformations

Beyond its role as a structural component, this compound and related boronic acids can also function as catalysts, accelerating key organic transformations.

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. ucl.ac.uk Arylboronic acids have been identified as effective catalysts for the direct amidation of carboxylic acids with amines. rsc.orgrsc.org This catalytic process often requires the removal of water to drive the reaction to completion. ucl.ac.uk The mechanism is believed to involve the formation of acyloxyboronic acid intermediates from the reaction of the carboxylic acid and the boronic acid. rsc.org These intermediates are then more susceptible to nucleophilic attack by the amine to form the amide bond.

While specific studies detailing the catalytic activity of this compound in amidation were not found, the general principle of boronic acid catalysis in this context is well-documented. nih.govresearchgate.net The electronic nature of the substituents on the phenylboronic acid can influence its catalytic efficiency. rsc.org The electron-withdrawing nature of the fluorophenoxy group could potentially enhance the Lewis acidity of the boron center, thereby increasing its catalytic activity.

Table 1: Examples of Boronic Acid Catalysts in Amidation Reactions
CatalystReaction ConditionsSubstrate ScopeYield (%)Reference
2-Hydroxyphenylboronic acidFluorescence-based screeningAromatic carboxylic acidsUp to 98 rsc.org
ortho-(Sulfonyloxy)benzeneboronic acidsLow temperature, MS 5ASterically hindered amines and carboxylic acidsGood to excellent researchgate.net
Phenylboronic acidMolecular sieves or azeotropic water removalGeneralNot specified ucl.ac.uk

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction has found broad applications in various fields, including drug discovery, bioconjugation, and materials science. nih.govrsc.org While boronic acids are not the primary catalysts in this transformation, they can be involved in precursor synthesis. For instance, aryl boronic acids can be used to introduce the azide (B81097) functionality into a molecule in situ through reaction with sodium azide, which can then participate in the CuAAC reaction. researchgate.net

The core of the CuAAC reaction is the copper(I) catalyst, which activates the terminal alkyne for cycloaddition with the azide. wikipedia.org The efficiency of the reaction can be enhanced by the use of ligands that stabilize the copper(I) oxidation state. researchgate.net

Table 2: Key Features of the CuAAC Reaction
FeatureDescriptionReference
Reactants Organic azides and terminal alkynes wikipedia.org
Catalyst Copper(I) species, often generated in situ wikipedia.org
Product 1,4-disubstituted 1,2,3-triazoles nih.gov
Key Advantage High regioselectivity and efficiency nih.gov

Cross-Coupling Methodologies Utilizing Boronic Acid Reagents

The boronic acid functional group is most renowned for its role in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is one of the most important methods for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. mdpi.comuwindsor.ca This reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions. nih.govbeilstein-journals.org It can be coupled with a wide variety of aryl and heteroaryl halides to generate complex molecular structures. nih.govmdpi.com The presence of the fluorophenoxy group can be strategically utilized to introduce this moiety into target molecules with high precision. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making it a highly versatile and widely used transformation in organic synthesis. nih.gov

Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions
Boronic AcidCoupling PartnerCatalyst SystemProduct TypeReference
ortho-Substituted phenylboronic acids3,4,5-tribromo-2,6-dimethylpyridinePalladium-basedAtropisomeric compounds beilstein-journals.org
Phenylboronic acidAryl halidesGraphene palladium porphyrinBiphenyl derivatives researchgate.net
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Fluorinated biphenyls mdpi.com
HeteroaryltrifluoroboratesAryl and heteroaryl halidesPd(OAc)₂ / RuPhosHeterobiaryls nih.gov

The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction that typically involves the coupling of an aryl halide with an alkene. researchgate.net A variation of this reaction, the oxidative Heck or Heck-type reaction, can utilize arylboronic acids as the arylating agent. nih.govresearchgate.net These reactions allow for the regioselective formation of carbon-carbon bonds between an aromatic ring and an alkene.

In the context of this compound, it can be used in Heck-type reactions to introduce the 3-(3-fluorophenoxy)phenyl group onto an olefinic substrate. nih.govnih.gov The regioselectivity of the arylation can often be controlled by the choice of ligands and reaction conditions. nih.gov This methodology provides a direct route to functionalized alkenes, which are valuable intermediates in organic synthesis.

Contributions to Asymmetric Synthesis and Chiral Catalyst Design

A comprehensive review of available scientific literature and research databases did not yield specific examples of the direct application of this compound in asymmetric synthesis or the design of chiral catalysts. While arylboronic acids, in general, are pivotal reagents in modern organic chemistry, including in the construction of chiral molecules, specific research detailing the use of this particular fluorinated derivative for these purposes is not prominently documented in accessible scholarly articles.

The field of asymmetric synthesis heavily relies on the development of novel chiral ligands and catalysts to achieve high enantioselectivity in chemical reactions. Arylboronic acids can serve as precursors to biaryl-containing chiral ligands, which are a cornerstone of many catalytic systems. The electronic and steric properties of the arylboronic acid can significantly influence the efficacy of the resulting catalyst. The presence of a fluorine atom and a phenoxy group on the phenylboronic acid scaffold, as in this compound, could theoretically offer unique electronic and steric attributes to a potential chiral ligand. However, dedicated studies exploring these possibilities with this specific compound have not been identified.

In the broader context, fluorinated organic compounds often exhibit unique properties that can be advantageous in catalyst design, such as altered acidity, lipophilicity, and metabolic stability. These characteristics can impact catalyst performance, including activity, selectivity, and longevity. Research into fluorinated arylboronic acids for asymmetric catalysis is an active area, but specific findings related to this compound remain elusive in the current body of scientific literature.

Therefore, while the structural features of this compound suggest potential for its use in the development of novel chiral catalysts, there is no specific data or detailed research findings to report on its contributions to asymmetric synthesis and chiral catalyst design at this time. Further research would be necessary to explore and establish its role in these advanced synthetic applications.

Research Applications in Chemical Biology and Advanced Materials Science

Molecular Recognition and Sensing in Biological Models

The ability of boronic acids to interact with 1,2- and 1,3-diols is a cornerstone of their application in molecular recognition. acs.org This interaction is particularly relevant in biological systems, where diol-containing molecules like carbohydrates and glycoproteins are ubiquitous. acs.orgnih.gov

Exploitation of Boronic Acid-Diol Binding for Carbohydrate and Glycoprotein Interactions

The fundamental principle behind the use of phenylboronic acids in molecular recognition lies in their capacity to form stable cyclic esters with cis-diols present in saccharides. acs.orgacs.org This reversible covalent interaction has been extensively explored in the development of sensors for carbohydrates. rsc.orgrsc.org For instance, the binding of a phenylboronic acid to a sugar molecule can induce changes in the photophysical properties of a reporter molecule, leading to a detectable signal. nih.gov Research has demonstrated the development of fluorescent sensors where the boronic acid moiety acts as the recognition site for saccharides. nih.gov

This specific binding capability extends to more complex biomolecules such as glycoproteins, which are proteins decorated with carbohydrate chains (glycans). nih.gov The glycan portions of these proteins often terminate with sialic acid residues, which are overexpressed on the surface of certain cancer cells. rsc.org Phenylboronic acid-based probes have been designed to selectively bind to these cell-surface glycoproteins, enabling the differentiation between cancerous and healthy cells in research settings. rsc.orgnih.gov

Specificity and Affinity in Biomolecule Sensing Research

The specificity and affinity of boronic acid-based sensors are critical for their utility. The binding affinity can be influenced by several factors, including the pH of the environment and the structure of both the boronic acid and the diol. acs.org The introduction of electron-withdrawing groups, such as the fluorine atom in 3-(3-Fluorophenoxy)phenylboronic acid, can lower the pKa of the boronic acid, allowing for effective binding at physiological pH. nih.gov

Researchers have developed various strategies to enhance the specificity of these interactions. One approach involves the use of diboronic acid sensors, which can bind to specific saccharides with higher affinity and selectivity through cooperative binding. nih.govnih.gov The spatial arrangement of the two boronic acid groups is crucial for achieving selective recognition of a particular sugar, such as glucose. nih.gov The table below summarizes the binding constants of a monoboronic acid sensor with different saccharides, illustrating the inherent differences in affinity.

SaccharideBinding Constant (M⁻¹)
D-Fructose353
D-Glucose1378
Data showing the binding constants of a monoboronic acid sensor with D-Fructose and D-Glucose. nih.gov

Enzymatic Inhibition Studies and Drug Scaffold Research (Non-Clinical)

Boronic acids have emerged as a significant class of enzyme inhibitors, particularly for serine proteases. rsc.orgmdpi.com Their mechanism of action involves the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. rsc.orgnih.gov

Targeted Delivery System Research in In Vitro and Ex Vivo Biological Studies

The unique binding properties of phenylboronic acids have been harnessed in the development of targeted delivery systems for therapeutic and imaging agents in preclinical research. rsc.orgacs.org

Phenylboronic Acid-Modified Nanomaterials for Enhanced Cellular Uptake in Research Models

Nanoparticles functionalized with phenylboronic acid (PBA) have been shown to exhibit enhanced cellular uptake in cancer cell lines that overexpress sialic acid on their surface. rsc.orgnih.govjapsonline.com This targeting strategy relies on the specific interaction between the PBA on the nanoparticle surface and the sialic acid residues on the cell membrane. rsc.org

Various types of nanomaterials, including polymeric nanoparticles, micelles, and zinc oxide nanoparticles, have been modified with PBA for this purpose. nih.govnih.govnih.gov In vitro studies have demonstrated that PBA-functionalized nanoparticles can efficiently deliver cargo, such as chemotherapeutic drugs, into target cells. nih.govresearchgate.net For instance, doxorubicin-loaded fluorescent nanoparticles based on a PBA-modified copolymer showed enhanced efficacy in suppressing the proliferation of MCF-7 breast cancer cells. nih.gov Flow cytometry analysis has been used to quantify the increased cellular uptake of PBA-modified nanoparticles compared to their unmodified counterparts. nih.gov This targeted approach aims to increase the concentration of the therapeutic agent at the desired site, potentially leading to improved efficacy and reduced off-target effects in research models. nih.gov

Interaction with Sialic Acid Residues on Cancer Cell Surfaces in Preclinical Studies

There is no available preclinical data specifically detailing the interaction of this compound with sialic acid residues on cancer cell surfaces. While the broader class of phenylboronic acids is known to interact with sialic acids, which are often overexpressed on cancer cells, research pinpointing this specific molecule's binding affinity, selectivity, and efficacy in preclinical cancer models has not been published. Phenylboronic acids, in general, can form reversible covalent bonds with the diol groups present in sialic acids, a mechanism explored for targeted cancer therapies. This interaction is often pH-dependent, showing stronger binding in the acidic tumor microenvironment. However, without specific studies on this compound, no concrete data on its performance in this context can be provided.

Development of Stimuli-Responsive Polymeric and Hydrogel Materials for Research Purposes

There is no published research on the use of this compound in the development of stimuli-responsive polymeric or hydrogel materials. The general class of phenylboronic acid-containing polymers is widely investigated for creating "smart" materials that respond to various stimuli, such as changes in pH or the concentration of sugars like glucose. This responsiveness is due to the dynamic nature of the boronic ester bonds formed with diols. These materials have applications in areas like drug delivery and sensing. However, the specific incorporation of this compound into such systems, and the characterization of the resulting materials' properties, have not been reported in scientific literature.

Assessment of Antimicrobial Activity in Model Organism Studies

Specific studies assessing the antimicrobial activity of this compound against model organisms are not found in the current scientific literature. While some halogenated and substituted phenylboronic acids have been investigated for their antibacterial and antifungal properties, there is no available data on the efficacy of this compound against common model organisms such as Escherichia coli, Bacillus subtilis, or various fungal strains. Therefore, no information on its minimum inhibitory concentration (MIC) or spectrum of activity can be presented.

Future Directions and Emerging Research Frontiers for Phenoxy Substituted Phenylboronic Acids

Integration with High-Throughput Screening and Combinatorial Chemistry

The structural scaffold of 3-(3-Fluorophenoxy)phenylboronic acid is exceptionally well-suited for modern drug discovery paradigms that rely on the rapid synthesis and evaluation of large numbers of molecules. openaccessjournals.com High-Throughput Screening (HTS) and combinatorial chemistry are synergistic technologies that have revolutionized the identification of new drug candidates and bioactive compounds. researchgate.netnih.gov

Combinatorial chemistry enables the rapid, systematic, and repetitive covalent connection of different molecular building blocks to generate vast libraries of structurally related compounds. openaccessjournals.com In this context, this compound serves as a key building block. Its boronic acid group can participate in a variety of robust and high-yielding coupling reactions, most notably the Suzuki-Miyaura cross-coupling, allowing for the attachment of a diverse range of molecular fragments. nih.gov

The process involves parallel synthesis, where the core structure is reacted with a collection of different reactants in a spatially separated format, such as a microtiter plate. openaccessjournals.com This approach allows for the generation of thousands of distinct derivatives in a short period. Once synthesized, these chemical libraries are subjected to HTS, an automated process that uses robotics and sensitive detection systems to rapidly assess the biological or biochemical activity of each compound against a specific target. nih.govuthscsa.edu The integration of this compound into these workflows allows researchers to systematically explore the chemical space around this scaffold, efficiently identifying "hit" compounds with desired properties for further development. researchgate.net

Table 1: Hypothetical Combinatorial Library Synthesis Using this compound
ScaffoldReaction TypeVariable Building Block (R-X)Resulting Library Structure
This compoundSuzuki-Miyaura CouplingAryl Halides (e.g., Bromopyridine, Iodonaphthalene, Chloroquinoline)A library of biaryl compounds with the 3-(3-Fluorophenoxy)phenyl core connected to diverse aromatic systems.
This compoundChan-Lam CouplingAmines or Alcohols (e.g., Piperidine, Phenol, Benzyl alcohol)A library of compounds featuring C-N or C-O bonds, linking the core to various amine- or alcohol-containing fragments.
This compoundEsterificationDiols (e.g., Pinacol (B44631), Ethylene glycol, Catechol)A library of boronic esters, which can serve as stable intermediates or as final compounds with unique properties.

Advanced Computational Design for Property Prediction and Optimization

Computational chemistry provides powerful tools to predict and optimize the properties of molecules before they are synthesized, saving significant time and resources. For derivatives of this compound, these methods can guide the design of new compounds with enhanced activity, selectivity, or improved physicochemical properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By modeling the interactions between derivatives of this compound and a target's active site, researchers can estimate binding affinity. mdpi.com This allows for the rational design of more potent inhibitors or modulators. The fluorine atom and the phenoxy group can be systematically varied to optimize interactions like hydrogen bonding or hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known derivatives of this compound, a QSAR model can be built to predict the activity of new, unsynthesized analogues.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and acidity (pKa). The presence of the electron-withdrawing fluorine substituent is known to increase the acidity of phenylboronic acids, which is a crucial parameter for their interaction with biological targets. nih.gov DFT can precisely quantify this effect and predict how additional substitutions will modulate the electronic properties of the entire molecule.

Table 2: Application of Computational Methods to this compound Derivatives
Computational MethodPredicted PropertyApplication in Compound Design
Molecular DockingBinding affinity and posePrioritizing compounds for synthesis based on predicted potency against a biological target.
QSARBiological activity (e.g., IC50)Predicting the activity of virtual libraries to identify the most promising candidates.
DFTpKa, reactivity indices, bond energiesOptimizing acidity for diol binding and predicting reaction outcomes for synthetic planning.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Applying these principles to the lifecycle of this compound is an active area of research. atiner.gr

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org Direct C-H borylation, which functionalizes an aromatic C-H bond directly to install the boronic acid group, is a highly atom-economical alternative to traditional methods that may involve multiple steps and protecting groups. nih.gov

Safer Solvents and Auxiliaries: Reducing the use of hazardous organic solvents by replacing them with greener alternatives like water, supercritical fluids, or ionic liquids. researchgate.net Research into performing cross-coupling reactions with phenylboronic acids in aqueous media or propylene (B89431) carbonate is a significant step in this direction. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org The Suzuki-Miyaura reaction, a primary application of this compound, is a catalytic process. Future research focuses on developing more efficient catalysts (e.g., using earth-abundant metals instead of palladium) that can operate under milder conditions (lower temperatures and pressures).

Design for Degradation: An important consideration is the environmental fate of the compound. Boronic acids are advantageous in this regard as they are generally degraded in the body and the environment to boric acid, a relatively benign and "green" compound. nih.gov

Table 3: Green Chemistry Strategies for this compound
Green Chemistry PrincipleApplication StrategyPotential Benefit
Atom EconomyEmploying direct C-H borylation for synthesis.Reduces waste by maximizing reactant incorporation. greenchemistry-toolkit.org
Safer SolventsDeveloping synthetic and coupling reactions in water or bio-based solvents.Minimizes environmental impact and worker exposure to toxic substances. researchgate.net
CatalysisUsing highly efficient, recyclable, or base-metal catalysts for cross-coupling reactions.Reduces energy consumption and metal waste.
Energy EfficiencyUtilizing microwave-assisted synthesis. atiner.grDrastically reduces reaction times and energy input compared to conventional heating.

Exploration of Unconventional Reactivity and Catalysis Modes

While the Suzuki-Miyaura reaction is the hallmark of boronic acid chemistry, researchers are actively exploring unconventional transformations to expand the synthetic utility of compounds like this compound. The unique electronic properties conferred by the fluorophenoxy substituent can be harnessed to facilitate novel reactivity.

Emerging areas include:

Nickel-Catalyzed Cross-Couplings: Nickel catalysis is gaining prominence as a more sustainable and cost-effective alternative to palladium. Researchers are developing novel nickel-catalyzed reactions, such as decarbonylative cross-couplings, where aryl esters can be coupled with arylboronic acids. researchgate.net This opens up new possibilities for bond formation that are not accessible with traditional methods.

Photoredox Catalysis: This approach uses visible light to initiate catalytic cycles, allowing for reactions to occur under exceptionally mild conditions. The integration of boronic acids into photoredox-mediated C-C and C-heteroatom bond-forming reactions is a rapidly growing field.

Boronic Acids as Catalysts: Beyond their role as reagents, boronic acids themselves can act as catalysts. Their Lewis acidic nature and ability to activate substrates can be exploited in various organic transformations, representing a shift from their traditional use.

Synergistic Applications in Multi-Modal Research Platforms

The future of advanced materials and therapeutics lies in multi-modal platforms where a single molecule or assembly possesses multiple, synergistic functions. The boronic acid group is particularly attractive for such applications due to its unique and reversible covalent interaction with 1,2- and 1,3-diols, a class of compounds that includes sugars and glycoproteins. mdpi.com

This diol-binding capability can be combined with other functionalities designed into the 3-(3-Fluorophenoxy)phenyl scaffold to create sophisticated systems:

Theranostics: A molecule could be designed where the boronic acid moiety targets specific sugar structures (glycans) that are overexpressed on the surface of cancer cells. The same molecule could also carry a fluorescent reporter for imaging (diagnostics) and a cytotoxic payload for treatment (therapeutics).

Responsive Drug Delivery: A drug could be masked with a diol-containing group, rendering it inactive. This prodrug could then be linked to a boronic acid-functionalized nanoparticle. mdpi.com In an environment with high concentrations of a specific sugar (e.g., glucose), the competitive binding would release the active drug, allowing for targeted and triggered delivery.

Sensing and Remediation: Materials functionalized with this compound could be used to create sensors that detect sugars or other diols through a measurable signal (e.g., a change in color or fluorescence). mdpi.com These same materials could potentially be used for the selective capture and removal of target diol-containing molecules from complex mixtures.

Q & A

Q. Q1. What are the established synthetic routes for 3-(3-Fluorophenoxy)phenylboronic acid, and what are their comparative advantages?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution of fluorophenol derivatives with phenylboronic acids. For example:

  • Route 1 : Reacting 3-fluorophenol with a halogenated phenylboronic acid (e.g., 3-bromophenylboronic acid) under palladium catalysis, optimizing solvent polarity (e.g., THF/water mixtures) and base (e.g., Na₂CO₃) for cross-coupling efficiency .
  • Route 2 : Direct fluorination of phenoxy-substituted phenylboronic acids using fluorinating agents like Selectfluor™, requiring precise pH control to avoid boronic acid decomposition .

Q. Comparative Advantages :

  • Suzuki-Miyaura offers high regioselectivity but requires rigorous anhydrous conditions.
  • Direct fluorination is faster but may yield side products requiring purification via column chromatography .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenoxy vs. boronic acid protons). For example, the fluorine atom induces deshielding in adjacent protons, detectable at δ 6.8–7.2 ppm .
    • ¹¹B NMR : Verify boronic acid integrity (δ 28–32 ppm for trigonal planar B(OH)₂) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between B-OH and fluorophenoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₁BFO₃: expected [M+H]⁺ = 249.08) .

Advanced Research Questions

Q. Q3. How does the fluorophenoxy substituent influence the reactivity of phenylboronic acid in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atom:

  • Enhances Boron Electrophilicity : Increases Suzuki-Miyaura coupling efficiency with aryl halides by polarizing the B-C bond .
  • Affects Solubility : Fluorophenoxy groups reduce aqueous solubility, necessitating co-solvents like DMSO for homogeneous reactions .
  • Competing Interactions : Fluorine may engage in hydrogen bonding with catalysts (e.g., Pd(PPh₃)₄), requiring ligand optimization (e.g., SPhos for steric relief) .

Experimental Design Tip : Compare coupling yields using fluorinated vs. non-fluorinated analogs to isolate electronic effects .

Q. Q4. What computational methods are suitable for modeling the intermolecular interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate dimerization energies (e.g., B-OH⋯O hydrogen bonds in crystal lattices). Studies show dimer stabilization energies of ~15–20 kJ/mol for fluorinated boronic acids .
  • Symmetry-Adapted Perturbation Theory (SAPT) : Decompose interaction energies into electrostatic, induction, and dispersion components. Fluorine’s inductive effect reduces induction terms by 30% compared to hydroxyl analogs .
  • Car-Parrinello Molecular Dynamics (CPMD) : Simulate dynamic behavior in solvents (e.g., water vs. THF) to predict aggregation tendencies .

Table 1 : Interaction Energy Comparison (Fluorinated vs. Non-Fluorinated Analogs)

CompoundElectrostatic (kJ/mol)Induction (kJ/mol)Dispersion (kJ/mol)
3-(3-Fluorophenoxy)PhB(OH)₂-25.3-8.7-12.1
3-PhenoxyPhB(OH)₂-23.1-12.4-11.9

Q. Q5. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer: Contradictions often arise from:

  • Solvent-Dependent Aggregation : Boronic acids form reversible dimers in non-polar solvents, reducing bioavailability. Use dynamic light scattering (DLS) to assess aggregation states .
  • Enzyme Inhibition Specificity : Fluorophenoxy groups may bind off-target serine proteases. Conduct competitive inhibition assays with fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .
  • pH Sensitivity : Boric acid esters form at physiological pH (7.4), altering reactivity. Use isothermal titration calorimetry (ITC) to measure binding affinity vs. pH .

Case Study : A 2024 study resolved discrepancies in anti-inflammatory activity by correlating IC₅₀ values with cellular uptake efficiency (measured via LC-MS/MS) .

Q. Q6. What strategies optimize the stability of this compound in aqueous solutions?

Methodological Answer:

  • Buffering : Use borate buffers (pH 8–9) to stabilize the boronate anion, reducing hydrolysis .
  • Co-Solvents : Add 10–20% DMSO or ethanol to disrupt hydrogen-bonded aggregates .
  • Lyophilization : Pre-formulate as a lyophilized powder with trehalose (1:1 molar ratio) to prevent hydrolysis during storage .

Q. Stability Data :

ConditionHalf-Life (25°C)
Water (pH 7.4)48 hours
20% DMSO/Water (pH 8.5)14 days

Q. Q7. How does the fluorophenoxy group impact the compound’s ability to form supramolecular assemblies?

Methodological Answer:

  • Crystal Packing : Fluorine’s van der Waals radius (1.47 Å) promotes tight packing in the solid state. X-ray studies show π-stacking distances of 3.5–3.7 Å between fluorophenoxy rings .
  • Hydrogel Formation : In aqueous solutions, fluorinated boronic acids form pH-responsive hydrogels via B-OH⋯O hydrogen bonds. Rheology studies indicate G’ > 500 Pa at 10 wt% concentration .
  • Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form 2D networks, characterized by single-crystal XRD and BET surface area analysis .

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